(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide
説明
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a benzothiazole-derived compound featuring a Z-configuration imine linkage. Its structure includes a benzo[d]thiazole core substituted with an allyl group at position 3, a methoxy group at position 4, and a 3-nitrobenzamide moiety at position 2.
特性
IUPAC Name |
N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-3-10-20-16-14(25-2)8-5-9-15(16)26-18(20)19-17(22)12-6-4-7-13(11-12)21(23)24/h3-9,11H,1,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVIITYBWASBSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular structure of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide can be characterized by the following:
- Molecular Formula : C15H14N4O3S
- Molecular Weight : 330.42 g/mol
The compound's structure includes a benzothiazole moiety linked to a nitrobenzamide, which is essential for its biological activity.
Antimicrobial Activity
Recent studies indicate that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide have shown effective inhibition against various bacterial strains.
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 7a | 7.7 ± 0.8 | 98 |
| 7b | NT | 32 |
| 7c | NT | 32 |
The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
Research has demonstrated that benzothiazole derivatives possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's ability to inhibit specific kinases or proteases involved in cancer cell signaling pathways has been highlighted in several studies.
In vitro studies have shown that (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide can induce apoptosis in cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. In vivo studies suggest that it can significantly reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
The biological activity of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit kinases or proteases, impacting cellular signaling pathways.
- Receptor Modulation : It could modulate receptor activities involved in inflammation and cancer progression.
- Apoptosis Induction : Activation of apoptotic pathways contributes to its anticancer effects.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazole derivatives against Mycobacterium tuberculosis. The results showed promising MIC values for certain derivatives, suggesting that modifications to the benzothiazole structure could enhance efficacy against resistant strains .
- Cancer Cell Lines : Another study assessed the effects of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide on various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction at low concentrations.
類似化合物との比較
Structural and Physicochemical Properties
The following table summarizes key structural features and available data for the target compound and related analogs:
Key Observations:
Substituent Effects: The nitro group in the target compound contrasts with sulfamoyl () or dihydrodioxine carboxamide () groups. Nitro’s electron-withdrawing nature may enhance electrophilic reactivity compared to electron-donating methoxy or bulky adamantyl groups .
Synthetic Yields :
- Thiadiazole derivatives () show high yields (82%), whereas complex structures like adamantyl-containing analogs () exhibit lower yields (27%), suggesting synthetic challenges for bulky substituents .
Biological Activity: The adamantyl-naphthoquinone hybrid () demonstrates enzyme inhibitory activity, likely due to its rigid, hydrophobic adamantyl group enhancing target binding. The target’s nitro group may similarly modulate enzyme interactions through electronic effects .
Stability and Reactivity
- Nitro Group : Increases oxidative stability but may pose metabolic liabilities (e.g., nitro-reduction). Comparatively, sulfonamides () are metabolically stable but may exhibit slower clearance .
Pharmacokinetic Considerations
- Molecular Weight : The target compound (377.4 g/mol) falls below the typical threshold for oral bioavailability (<500 g/mol), unlike the sulfamoyl derivative (451.5 g/mol, ), which may require formulation optimization .
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides.
- Step 2 : Introduction of the allyl and methoxy groups through alkylation or nucleophilic substitution.
- Step 3 : Coupling with 3-nitrobenzamide via amide bond formation under Schlenk or reflux conditions .
Q. Optimization strategies :
Q. Which spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms hydrogen/carbon environments, with key signals for the allyl group (δ 5.1–5.8 ppm), methoxy (δ 3.8–4.0 ppm), and nitrobenzamide (δ 8.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS detects molecular ion peaks at m/z ~431 (M+H)+ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous benzo[d]thiazole derivatives?
Contradictions often arise from variations in substituents or assay conditions. Methodological approaches include:
- Comparative bioassays : Test the compound against standardized cell lines (e.g., MCF-7 for anticancer activity) using identical protocols .
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing nitro with sulfonamide) to isolate bioactive moieties .
- Meta-analysis : Aggregate data from multiple studies to identify trends in IC50 values or selectivity indices .
Q. What experimental strategies elucidate the mechanism of action for antiproliferative or antimicrobial effects?
- Molecular docking : Screen against targets like topoisomerase II or bacterial gyrase using software (AutoDock Vina) to predict binding affinities .
- Enzyme inhibition assays : Measure inhibition of kinase or protease activity via fluorometric/colorimetric readouts (e.g., ATP depletion for kinase assays) .
- Transcriptomic profiling : RNA-seq or qPCR identifies differentially expressed genes in treated vs. untreated cells .
Q. How do reaction conditions influence the stereochemical outcome (Z/E isomerism) during synthesis?
- Solvent polarity : High-polarity solvents (e.g., DMF) stabilize the Z-isomer via intramolecular H-bonding .
- Catalysts : Use of Lewis acids (e.g., ZnCl2) promotes regioselective cyclization to the Z-configuration .
- Temperature : Lower temperatures (0–25°C) favor kinetic control, preserving the Z-isomer .
Data Analysis and Validation
Q. How can researchers validate the stability of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide under physiological conditions?
- Accelerated stability testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed amide bonds) and quantify half-life .
- Circular Dichroism (CD) : Track conformational changes in solution to assess structural integrity .
Q. What computational methods support the design of derivatives with enhanced bioactivity?
- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes geometries and predicts electronic properties (e.g., HOMO-LUMO gaps) .
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors from nitro groups) using Schrödinger Phase .
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and toxicity profiles .
Tables for Key Data
Q. Table 1: Representative Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | Thiourea, DMF, 80°C, 6h | 65 | 92% | |
| Allylation | Allyl bromide, K2CO3, DMSO, 50°C | 78 | 95% | |
| Amidation | 3-Nitrobenzoyl chloride, Et3N, CH2Cl2 | 82 | 98% |
Q. Table 2: Comparative Biological Activities of Analogous Derivatives
| Compound | Substituents | IC50 (μM, MCF-7) | MIC (μg/mL, E. coli) | Reference |
|---|---|---|---|---|
| A | 6-Fluoro, dimethylsulfamoyl | 12.3 | 25 | |
| B | 6-Sulfamoyl, methylsulfonyl | 8.7 | 18 | |
| Target | 4-Methoxy, 3-nitrobenzamide | Pending | Pending | – |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
